molecular formula C8H11NO4 B1317565 Methyl 3-(3-methoxyisoxazol-5-yl)propanoate CAS No. 16880-23-2

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

Cat. No.: B1317565
CAS No.: 16880-23-2
M. Wt: 185.18 g/mol
InChI Key: HHLDOLOHISCNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(3-methoxyisoxazol-5-yl)propanoate” is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula COC1=NOC(=C1)CCC(=O)OC . The exact structural analysis is not provided in the search results.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 185.18 . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Organic Synthesis and Heterocyclic Compounds

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is employed in the synthesis of isoxazole and pyrazole derivatives, presenting a new category of glutamate-like compounds. These derivatives are synthesized through efficient heterocyclization processes, showcasing the compound's utility in creating complex molecules for potential biological applications (Flores et al., 2014). Additionally, it serves as a key intermediate in the production of various ethyl and methyl 3-(isoxazol-3-yl)propanoates and their acid derivatives with high yields, highlighting its importance in the construction of biologically relevant structures (Flores et al., 2013).

Catalysis and Synthesis Innovations

The compound is utilized in relay catalytic processes for synthesizing methyl 4-aminopyrrole-2-carboxylates via a cascade reaction with pyridinium ylides, facilitated by an FeCl2/Et3N binary catalytic system. This process exemplifies the compound's role in facilitating innovative catalytic methods for generating heterocyclic compounds with potential pharmacological activities (Galenko et al., 2015).

Photodynamic Therapy and Molecular Engineering

Further research applications include its role in the synthesis of zinc phthalocyanine derivatives for photodynamic therapy, where it aids in the development of photosensitizers with high singlet oxygen quantum yields. These findings demonstrate the compound's potential in the treatment of cancer and other diseases through photodynamic therapy (Pişkin et al., 2020).

Antimicrobial and Cytotoxicity Research

This compound derivatives have been studied for their antimicrobial activities and cytotoxicity against cancer cell lines, showcasing the chemical's contribution to the development of new therapeutic agents. These studies emphasize the potential of using this compound as a scaffold for designing drugs with specific biological activities (Sridhara et al., 2011).

Safety and Hazards

“Methyl 3-(3-methoxyisoxazol-5-yl)propanoate” is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the search results.

Properties

IUPAC Name

methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-11-7-5-6(13-9-7)3-4-8(10)12-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLDOLOHISCNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539247
Record name Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16880-23-2
Record name Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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